2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C17H23NO4. It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylhexyl group, and the hydrogen atom of the phenyl group is substituted with a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is obtained through distillation and purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Reduction: 2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3
Properties
CAS No. |
150668-31-8 |
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Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethylhexyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H23NO4/c1-3-5-6-14(4-2)13-22-17(19)12-9-15-7-10-16(11-8-15)18(20)21/h7-12,14H,3-6,13H2,1-2H3 |
InChI Key |
TYFVBNSLMWINAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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